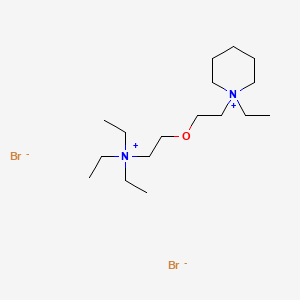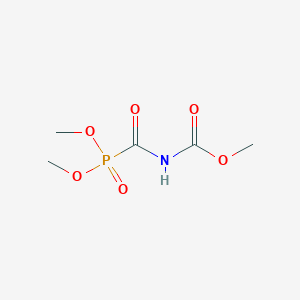
methyl N-dimethoxyphosphorylcarbonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-dimethoxyphosphorylcarbonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes both carbamate and phosphoryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-dimethoxyphosphorylcarbonylcarbamate typically involves the reaction of dimethyl carbonate with an appropriate amine under controlled conditions. One common method is the reaction of dimethyl carbonate with a primary amine in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 at elevated temperatures (around 150°C) to yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often involves phosgene-free processes due to the hazardous nature of phosgene. The reaction of amines with organic carbonates such as dimethyl carbonate is a preferred method, as it is environmentally benign and avoids the use of toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-dimethoxyphosphorylcarbonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl N-dimethoxyphosphorylcarbonylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Wirkmechanismus
The mechanism of action of methyl N-dimethoxyphosphorylcarbonylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses . This mechanism is similar to that of other carbamate compounds, which bind reversibly to the active site of acetylcholinesterase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methomyl: An N-methyl carbamate insecticide that also inhibits acetylcholinesterase.
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness.
Uniqueness
Methyl N-dimethoxyphosphorylcarbonylcarbamate is unique due to its dual functional groups (carbamate and phosphoryl), which may provide distinct reactivity and applications compared to other carbamates. Its synthesis methods and environmentally benign production processes also make it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
64389-66-8 |
|---|---|
Molekularformel |
C5H10NO6P |
Molekulargewicht |
211.11 g/mol |
IUPAC-Name |
methyl N-dimethoxyphosphorylcarbonylcarbamate |
InChI |
InChI=1S/C5H10NO6P/c1-10-4(7)6-5(8)13(9,11-2)12-3/h1-3H3,(H,6,7,8) |
InChI-Schlüssel |
GSPBNIREHVXXFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(=O)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)


![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
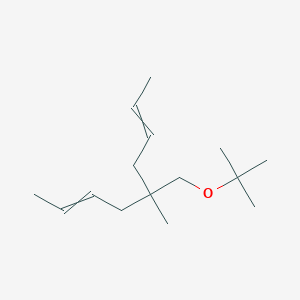

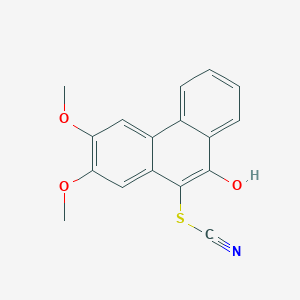
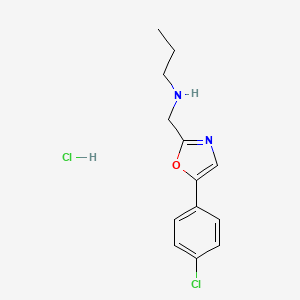


![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
